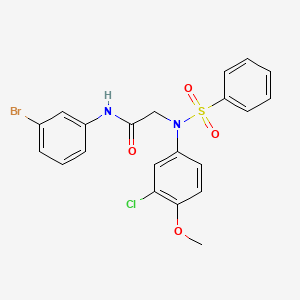

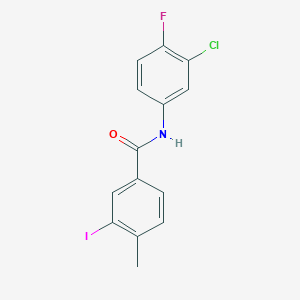

![molecular formula C14H11ClN4O B5121518 N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5121518.png)

N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a series of isomeric heterocyclic chemical compounds that form the central core of a variety of more complex chemical compounds, including some pharmaceuticals and pesticides . They have been found to have antitumor effects and other biological activities in a variety of cancer cell lines .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes . The synthesized compounds showed a variation in antimicrobial inhibitory activity .Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is composed of a pyrazole ring and a pyrimidine ring . The structure–activity relationship study was done, and physicochemical properties, drug-likeness model score, bioactivity scores, ADME, and toxicity properties were predicted in silico .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include the reaction of 5-amino-pyrazole derivatives with 2-(arylidene)malononitriles or various aldehydes . The reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can be tuned by the addition of electron-donating groups (EDGs) at position 7 on the fused ring, which improves both the absorption and emission behaviors . The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Applications De Recherche Scientifique

N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

This compound is part of the pyrazole-containing compounds family, which are influential due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . Also, N-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide showed good antibacterial activity against Escherichia coli and Salmonella enteric .

SDCCGMLS-0029115.P002

The compound SDCCGMLS-0029115.P002 is being used in a clinical study to evaluate its safety, tolerability, and efficacy as a gene therapy for Parkinson’s disease .

Oprea1_875142

The compound Oprea1_875142 is involved in the OPERAs research, which aims to improve the understanding of how Ecosystem Services/Natural Capital (ES/NC) concepts may contribute to human well-being in different social-ecological systems .

SMR000082125

The compound SMR000082125 is part of silica-based nanoparticles, which have numerous applications in fields like advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

HMS2292H14

The compound HMS2292H14 is associated with the HMS Challenger expedition, which was the first quest in history to be exclusively dedicated to scientific research. The expedition explored the mystery of the deep sea floor, encountered new marine life and environments, and laid the foundation for the modern science of oceanography .

Orientations Futures

The future directions for the research on “N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide” and related compounds could include further exploration of their biological activities, particularly their potential as anticancer agents . Additionally, further studies could focus on improving the synthetic methodologies and understanding the structure-activity relationships .

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN4O/c15-12-5-2-1-4-10(12)8-17-14(20)11-9-18-19-7-3-6-16-13(11)19/h1-7,9H,8H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZXPPALXARGMQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=C3N=CC=CN3N=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chlorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-{[5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121440.png)

![7-amino-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B5121468.png)

![2-[1-(5-bromo-2-furoyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1H-benzimidazole](/img/structure/B5121479.png)

![4-{[(4-chloro-2-methoxy-5-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5121489.png)

![2-(4-chlorophenyl)-1-[2-(1-pyrrolidinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5121492.png)

![methyl N-{2-[(6-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}methioninate](/img/structure/B5121504.png)

![1-[4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5121526.png)

![N-(4-bromophenyl)-2-{[1-(3-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5121544.png)

![N-[5-(aminosulfonyl)-2-methylphenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5121551.png)